molecular formula C15H10O5 B1682711 Sulfuretin CAS No. 120-05-8

Sulfuretin

Cat. No.: B1682711
CAS No.: 120-05-8
M. Wt: 270.24 g/mol
InChI Key: RGNXWPVNPFAADO-NSIKDUERSA-N
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Biochemical Analysis

Biochemical Properties

Sulfuretin interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to activate caspase-3, an enzyme involved in apoptosis, and inhibit poly ADP ribose polymerase (PARP), a protein involved in DNA repair and cellular stress responses . These interactions suggest that this compound plays a significant role in biochemical reactions, particularly those related to cell death and survival .

Cellular Effects

This compound has been shown to exert protective effects on various types of cells. In human liver-derived HepG2 cells and mouse primary hepatocytes, this compound was found to decrease reactive oxygen species (ROS) production and disrupt mitochondrial membrane potential (MMP), thereby protecting the cells from apoptosis . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It has been found to increase the phosphorylation of Akt, GSK3β, and ERK, which are key components of cell signaling pathways . Additionally, it can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound are limited, it has been observed that this compound can induce mitophagy, a process that degrades damaged mitochondria, thereby protecting hepatic cells from apoptosis . This suggests that this compound may have long-term effects on cellular function.

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been found to stimulate mitophagy, a type of autophagy where damaged mitochondria are selectively degraded . This process involves various enzymes and cofactors, suggesting that this compound may interact with these molecules and influence metabolic flux or metabolite levels.

Transport and Distribution

It is known that this compound can cross cell membranes and exert its effects within cells .

Subcellular Localization

Given its involvement in processes such as mitophagy, it is likely that this compound interacts with various cellular compartments, including mitochondria .

Comparison with Similar Compounds

Sulfuretin is compared with other flavonoids such as butin, resveratrol, and ascorbic acid:

Similar Compounds

This compound’s unique combination of antioxidant, anti-inflammatory, and cytoprotective properties, along with its higher potency in certain reactions, makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-9-2-3-10-13(7-9)20-14(15(10)19)6-8-1-4-11(17)12(18)5-8/h1-7,16-18H/b14-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNXWPVNPFAADO-NSIKDUERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30877681
Record name Sulfuretin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30877681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120-05-8
Record name Sulfuretin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfuretin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuretin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30877681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-2-[(3,4-dihydroxyphenyl)methylene]-6-hydroxy-2H-benzofuran-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.970
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SULFURETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6410VY6MI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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